Dehydro nimodipine Dehydro nimodipine Dehydro Nimodipine is the dehydrogenated analogue and the major metabolite of the calcium channel blocker Nimodipine.
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Brand Name: Vulcanchem
CAS No.: 85677-93-6
VCID: VC21188709
InChI: InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
SMILES: CC1=C(C(=C(C(=N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Molecular Formula: C21H24N2O7
Molecular Weight: 416.4 g/mol

Dehydro nimodipine

CAS No.: 85677-93-6

Cat. No.: VC21188709

Molecular Formula: C21H24N2O7

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Dehydro nimodipine - 85677-93-6

Specification

CAS No. 85677-93-6
Molecular Formula C21H24N2O7
Molecular Weight 416.4 g/mol
IUPAC Name 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
Standard InChI Key SJJUCKCPGPCJQM-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Canonical SMILES CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC

Introduction

Chemical Structure and Properties

Molecular Information

Dehydro nimodipine has a defined molecular structure with the following properties:

PropertyValue
Molecular FormulaC21H24N2O7
Molecular Weight416.4 g/mol
CAS Registry Number85677-93-6
SynonymsNimodipine M (dehydro)

Table 1: Basic molecular properties of dehydro nimodipine

The structural transformation from nimodipine to dehydro nimodipine involves the loss of two hydrogen atoms, changing the molecular formula from C21H26N2O7 (nimodipine) to C21H24N2O7 (dehydro nimodipine). This dehydrogenation process significantly affects the electron distribution and conformation of the molecule .

Structural Characteristics

Dehydro nimodipine maintains the core structural elements of nimodipine but with a significant modification to the central ring system. While nimodipine contains a 1,4-dihydropyridine ring, dehydro nimodipine features a fully aromatic pyridine ring. This structural difference increases molecular rigidity and planarity, potentially altering the compound's interaction with biological targets .

The compound retains the following key structural features:

  • A nitrophenyl substituent at position 4

  • Ester groups at positions 3 and 5

  • Methyl groups at positions 2 and 6

Synthesis and Preparation

Synthetic Routes

The synthesis of dehydro nimodipine typically involves dehydrogenation processes starting from nimodipine. This transformation can be achieved through various oxidation methods:

  • Dehydrogenation using oxidizing agents such as potassium permanganate or chromium trioxide

  • Catalytic dehydrogenation using transition metal catalysts

  • Air oxidation under specific conditions

The reaction conditions typically require specific solvents like methanol or acetonitrile to optimize yield. The synthesis process must be carefully controlled to prevent degradation of other sensitive functional groups present in the molecule.

Analytical Applications

Role as an Analytical Standard

Dehydro nimodipine serves as an important analytical standard in pharmaceutical quality control and research. It is particularly valuable in:

  • Chromatographic analysis of nimodipine purity

  • Identification of degradation products in stability studies

  • Metabolite profiling in pharmacokinetic investigations

Deuterated Variants

A deuterated derivative, dehydro nimodipine-d7, has been developed for use as an internal standard in quantitative analytical methods. This compound incorporates seven deuterium atoms, increasing its molecular weight to approximately 423.47 g/mol. The isotopic labeling provides distinct mass spectrometric properties that make it particularly valuable for precise quantification studies in complex biological matrices .

CompoundMolecular FormulaMolecular Weight
Dehydro NimodipineC21H24N2O7416.42 g/mol
Dehydro Nimodipine-d7C21H17D7N2O7423.47 g/mol

Table 2: Comparison of dehydro nimodipine and its deuterated variant

Pharmacological Implications

Calcium Channel Modulation

Research indicates that compounds like dehydro nimodipine can influence cellular signaling pathways related to calcium dynamics. As a structural analog of nimodipine, dehydro nimodipine may interact with L-type voltage-gated calcium channels, potentially impacting:

  • Muscle contraction mechanisms

  • Neurotransmitter release

  • Cellular signaling cascades

Research Significance

Dehydro nimodipine continues to be significant in pharmaceutical research for several reasons:

  • As a marker for oxidative degradation pathways of nimodipine

  • In structure-activity relationship studies examining the importance of the dihydropyridine ring

  • For developing analytical methods to ensure drug quality and stability

  • As a potential metabolite in pharmacokinetic investigations

Research involving dehydro nimodipine contributes to broader understanding of calcium channel blockers and their structural requirements for efficacy and stability.

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